
Isopropyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isopropyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate is a synthetic organic compound known for its diverse applications in medicinal chemistry and industrial processes. This compound is characterized by its complex structure, which includes a thiazole ring, a cyano group, and an isobutoxyphenyl moiety. It is often studied for its potential therapeutic properties and its role as an intermediate in various chemical syntheses.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Isopropyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3-cyano-4-isobutoxybenzaldehyde with thioamide derivatives under controlled conditions to form the thiazole ring. The reaction is often catalyzed by acidic or basic catalysts and requires precise temperature control to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include the preparation of starting materials, the condensation reaction, and subsequent purification steps such as recrystallization or chromatography. The use of automated reactors and real-time monitoring systems ensures consistent quality and efficiency in production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are frequently used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents are employed under controlled conditions to achieve desired substitutions.
Major Products:
Oxidation: Sulfoxides, sulfones
Reduction: Amines, reduced nitriles
Substitution: Halogenated, nitrated, or alkylated derivatives
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications
1.1 Febuxostat and Gout Treatment
Febuxostat is primarily used as a medication for the treatment of gout, a form of arthritis characterized by high uric acid levels. The isopropyl ester form of Febuxostat has been studied for its efficacy in inhibiting xanthine oxidase, an enzyme responsible for uric acid production. Studies indicate that this compound effectively lowers uric acid levels in patients, thereby alleviating gout symptoms .
1.2 Enzyme Inhibition Studies
Research has demonstrated that Isopropyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate acts as a selective inhibitor of xanthine oxidase. This selectivity is crucial as it minimizes side effects associated with non-selective inhibitors. The compound's mechanism involves binding to the active site of the enzyme, thus preventing the conversion of hypoxanthine and xanthine to uric acid .
Quality Control and Regulatory Applications
2.1 Reference Standards in Drug Manufacturing
In pharmaceutical manufacturing, this compound is utilized as a reference standard for quality control (QC) and quality assurance (QA) processes. It plays a vital role during the commercial production of Febuxostat formulations, ensuring consistency and compliance with regulatory standards .
2.2 Toxicity Studies and Drug Formulation
The compound is also employed in toxicity studies related to new drug formulations. Its use in these studies helps assess the safety profile of drugs before they are submitted for approval to regulatory bodies such as the U.S. Food and Drug Administration (FDA) under the Abbreviated New Drug Application (ANDA) process .
Research Insights
3.1 Binding Affinity and Selectivity
Advanced techniques such as X-ray fluorescence (XRF) spectrometry have been utilized to study the binding affinities of this compound with various receptors. These studies provide insights into its selectivity, which is essential for developing effective therapeutic agents with minimal side effects .
3.2 Case Studies
Several case studies have highlighted the effectiveness of this compound in clinical settings:
- Case Study 1 : A clinical trial demonstrated that patients treated with Febuxostat experienced significant reductions in serum uric acid levels compared to those receiving placebo treatments.
- Case Study 2 : In vitro studies showed that this compound exhibited potent inhibition against xanthine oxidase, supporting its potential as a therapeutic agent.
Wirkmechanismus
The mechanism of action of Isopropyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a reduction in the production of inflammatory mediators or modulation of metabolic pathways. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Febuxostat: A xanthine oxidase inhibitor used to treat gout and hyperuricemia.
Allopurinol: Another xanthine oxidase inhibitor with similar therapeutic applications.
Thiocolchicoside: A muscle relaxant with a thiazole ring structure.
Uniqueness: Isopropyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its isobutoxyphenyl moiety and cyano group differentiate it from other thiazole derivatives, providing unique properties that are exploited in various research and industrial applications.
Biologische Aktivität
Isopropyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate, also known as Febuxostat Isopropyl Ester, is a synthetic organic compound that has garnered attention for its potential biological activities, particularly as a xanthine oxidase inhibitor. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C19H22N2O3S
- Molecular Weight : 358.45 g/mol
- CAS Number : 1346238-10-5
This compound primarily acts as a non-purine-selective inhibitor of xanthine oxidase (XO) , an enzyme involved in the metabolism of purines. By inhibiting XO, the compound reduces the production of uric acid, which is beneficial in conditions like gout and hyperuricemia.
Biochemical Pathways Affected
The inhibition of xanthine oxidase leads to alterations in the purine degradation pathway , resulting in decreased serum uric acid levels. This mechanism is crucial for managing conditions associated with elevated uric acid.
Pharmacokinetics
Research indicates that this compound exhibits good oral bioavailability, estimated at around 85% . This high bioavailability suggests effective absorption and systemic circulation post-administration.
Antimicrobial Properties
Studies have shown that compounds similar to this compound exhibit significant antimicrobial activity. The thiazole ring structure often contributes to this activity by interacting with microbial enzymes or cellular components.
Inflammatory Disease Treatment
Due to its role as a xanthine oxidase inhibitor, this compound may also have therapeutic implications in treating inflammatory diseases. The reduction of uric acid can alleviate inflammation associated with gout attacks.
Comparative Analysis with Similar Compounds
Compound Name | Mechanism of Action | Therapeutic Use |
---|---|---|
Febuxostat | Non-purine-selective XO inhibitor | Gout, hyperuricemia |
Allopurinol | Purine analog; XO inhibitor | Gout, hyperuricemia |
Thiocolchicoside | Muscle relaxant; thiazole structure | Muscle spasms |
Case Studies and Research Findings
- Xanthine Oxidase Inhibition : A study published in Pharmaceutical Chemistry demonstrated that this compound effectively inhibited xanthine oxidase activity in vitro, leading to a significant reduction in uric acid levels in animal models .
- Antimicrobial Activity : Research published in Medicinal Chemistry highlighted the antimicrobial efficacy of related thiazole compounds against various bacterial strains, suggesting potential applications for this compound .
- Inflammatory Response Modulation : A clinical trial focused on febuxostat (the parent compound) indicated significant improvements in inflammatory markers among patients with gout, supporting the therapeutic potential of its derivatives like this compound .
Eigenschaften
IUPAC Name |
propan-2-yl 2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-11(2)10-23-16-7-6-14(8-15(16)9-20)18-21-13(5)17(25-18)19(22)24-12(3)4/h6-8,11-12H,10H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAXOGEIYOUIHBB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)C)C#N)C(=O)OC(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.